molecular formula C19H24N4O2 B2929188 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide CAS No. 2380101-31-3

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide

货号 B2929188
CAS 编号: 2380101-31-3
分子量: 340.427
InChI 键: IOGNQJCNFVKUFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide, also known as CX-4945, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous, constitutively active serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. CX-4945 has emerged as a promising therapeutic agent for the treatment of cancer and other diseases that are associated with dysregulated CK2 activity.

作用机制

The mechanism of action of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide is based on its ability to selectively inhibit CK2 activity. CK2 is a key regulator of various signaling pathways that control cell proliferation, survival, and differentiation. By inhibiting CK2, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide can disrupt these pathways, leading to cell cycle arrest, apoptosis, and reduced tumor growth. 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has also been shown to inhibit the DNA damage response pathway, which may contribute to its sensitizing effect on cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth in animal models. In addition, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been shown to reduce the levels of various pro-inflammatory cytokines in vitro and in vivo, suggesting a potential role in the treatment of inflammatory diseases.

实验室实验的优点和局限性

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has some limitations, such as its poor solubility in water and its potential toxicity at high doses. In addition, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide may have off-target effects on other kinases, which should be taken into consideration when interpreting the results of experiments.

未来方向

There are several future directions for the research on 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer and inflammatory diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, which may provide valuable information for the design of clinical trials. In addition, the development of more potent and selective CK2 inhibitors may help to overcome the limitations of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide and lead to the discovery of new therapeutic agents.

合成方法

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide can be synthesized by a multistep process that involves the coupling of 2-cyclopropylbenzimidazole with oxan-4-ylamine, followed by the reaction with azetidine-1-carboxylic acid. The final product is obtained after purification by chromatography and crystallization.

科学研究应用

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and pancreatic cancer cells. 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting a potential role in combination therapy. In addition, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

属性

IUPAC Name

3-(2-cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(20-14-7-9-25-10-8-14)22-11-15(12-22)23-17-4-2-1-3-16(17)21-18(23)13-5-6-13/h1-4,13-15H,5-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGNQJCNFVKUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)NC5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。